![molecular formula C11H13N3O B066434 1-(1-Ethoxyallyl)-1H-benzotriazole CAS No. 161607-20-1](/img/structure/B66434.png)
1-(1-Ethoxyallyl)-1H-benzotriazole
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Overview
Description
Synthesis Analysis
The synthesis of benzotriazoles typically involves the diazotization of o-phenylenediamines or the deoxygenation of 1-hydroxy-1H-benzotriazoles. A mild and broadly applicable method for synthesizing diverse 1H-benzotriazoles involves a diboron-reagent mediated deoxygenation process. This method allows for the facile access to a variety of new benzotriazoles, including those with modifications at the ethoxyallyl position (Gurram et al., 2015).
Molecular Structure Analysis
The molecular structure of benzotriazole derivatives, including those substituted with ethoxyallyl groups, is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide insights into the bond orders, charge densities, and overall geometry of the molecules, enabling a deeper understanding of their reactivity and properties (Serve et al., 1976).
Chemical Reactions and Properties
Benzotriazoles undergo various chemical reactions, including ethylation, Michael addition, and reactions with aldehydes, alcohols, and aldehyde derivatives. These reactions lead to a range of products, such as isomeric esters, 1-(α-hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles, showcasing the compound's versatility in synthetic chemistry (Sanna et al., 1997).
Physical Properties Analysis
The physical properties of 1-(1-Ethoxyallyl)-1H-benzotriazole and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined through empirical studies and contribute to the compound's utility in various chemical processes.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are central to the application of benzotriazole derivatives in synthetic chemistry. Studies on the electrochemical behavior, phototransformation mechanisms, and reaction with ozone provide insight into the environmental stability and degradation pathways of these compounds, which is essential for their safe and effective use (Wu et al., 2021).
Scientific Research Applications
Environmental Presence and Human Exposure
1-(1-Ethoxyallyl)-1H-benzotriazole, as a derivative of benzotriazole (BTR), is extensively utilized in various industrial and consumer products. The widespread use has led to the omnipresence of BTR derivatives in the environment, particularly noted in plastics, dishwasher detergents, de-icing/anti-icing fluids, and dry cleaning equipment. Human exposure to BTRs and BTHs, although not fully understood, has been confirmed through detection in human urine across several countries, signifying their widespread distribution and potential bioaccumulation (Asimakopoulos et al., 2013).
Degradation and Environmental Impact
The robust chemical nature of BTRs poses a significant challenge in their elimination from wastewater. Studies have delved into the degradation of 1H-benzotriazole, revealing that traditional wastewater treatment processes, particularly biological methods, are not entirely effective in their removal. Innovative and eco-friendly treatment methods like ultraviolet activating persulfate (UV/PS) have been evaluated, demonstrating their effectiveness in degrading 1H-benzotriazole and reducing its toxicity, as observed through downregulation of stress resistance proteins in model organisms exposed to degradation products (Ye et al., 2018). Moreover, the biotransformation of benzotriazoles has been explored, highlighting various biological degradation mechanisms and the formation of transformation products, which are also found in wastewater effluents, emphasizing the environmental relevance of these compounds (Huntscha et al., 2014).
Phototransformation and Isotope Analysis
1-(1-Ethoxyallyl)-1H-benzotriazole, part of the broader family of benzotriazoles, has been extensively studied for its environmental fate, particularly its resistance to biodegradation and hydrolysis. Investigations into its phototransformation mechanisms using multi-element compound-specific isotope analysis (CSIA) revealed intricate pathways involving direct photolysis and indirect photolysis induced by OH radicals. These findings underscore the compound's persistence and the potential transformations it undergoes in aquatic environments, providing insights into tracking its degradation pathways (Wu et al., 2021).
Mechanism of Action
properties
IUPAC Name |
1-(1-ethoxyprop-2-enyl)benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h3,5-8,11H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCUMVDXXCVZCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C)N1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404279 |
Source
|
Record name | 1-(1-Ethoxyallyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethoxyallyl)-1H-benzotriazole | |
CAS RN |
161607-20-1 |
Source
|
Record name | 1-(1-Ethoxyallyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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